Thifensulfuron

描述

属性

IUPAC Name |

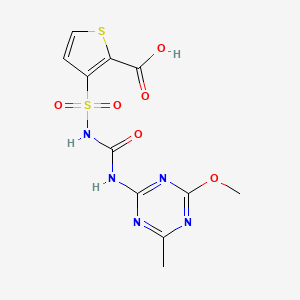

3-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5O6S2/c1-5-12-9(15-11(13-5)22-2)14-10(19)16-24(20,21)6-3-4-23-7(6)8(17)18/h3-4H,1-2H3,(H,17,18)(H2,12,13,14,15,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOQQVLXUKHKNIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=C(SC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058185 | |

| Record name | Thifensulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79277-67-1 | |

| Record name | Thifensulfuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79277-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thifensulfuron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079277671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thifensulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIFENSULFURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1O5RY2GKC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Thifensulfuron-methyl on Acetolactate Synthase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thifensulfuron-methyl is a potent and selective herbicide belonging to the sulfonylurea class. Its herbicidal activity stems from the specific inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthesis of branched-chain amino acids (BCAAs) in plants and microorganisms.[1] This guide provides a comprehensive technical overview of the molecular mechanism of action of this compound-methyl on ALS, including its binding site, inhibitory kinetics, and the downstream physiological effects on susceptible organisms. Detailed experimental protocols for studying this interaction and quantitative data on its inhibitory activity are also presented.

Introduction to Acetolactate Synthase and Branched-Chain Amino Acid Biosynthesis

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a key enzyme (EC 2.2.1.6) that catalyzes the first committed step in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[2] This biosynthetic pathway is vital for protein synthesis and overall plant growth and development.[1] Since this pathway is absent in animals, ALS is an attractive target for the development of selective herbicides with low mammalian toxicity.

The ALS-catalyzed reaction involves the condensation of two molecules of pyruvate to form α-acetolactate, a precursor for valine and leucine, or the condensation of one molecule of pyruvate and one molecule of α-ketobutyrate to form α-aceto-α-hydroxybutyrate, a precursor for isoleucine.[2]

This compound-methyl: A Sulfonylurea Herbicide

This compound-methyl is a post-emergence herbicide widely used for the control of broadleaf weeds.[1][3] As a member of the sulfonylurea family, its mode of action is the potent and specific inhibition of the ALS enzyme.[1]

Molecular Mechanism of Action

Inhibition of Acetolactate Synthase

This compound-methyl acts as a non-competitive or uncompetitive inhibitor of ALS.[4] It does not bind to the active site of the enzyme where the substrates (pyruvate and α-ketobutyrate) bind. Instead, it binds to a specific allosteric site near the active site.[4] This binding event induces a conformational change in the enzyme, which ultimately blocks the substrate channel and prevents the substrates from accessing the active site. This leads to a rapid cessation of BCAA synthesis.

Binding Site Interactions

The binding site for sulfonylurea herbicides on ALS is located at the interface of the regulatory and catalytic subunits of the enzyme. Specific amino acid residues are crucial for the binding of this compound-methyl. While the exact residues interacting with this compound-methyl are not as extensively documented as for other sulfonylureas, studies on related compounds and resistant weed biotypes have identified key amino acids in the binding pocket. Mutations in these residues can confer resistance to sulfonylurea herbicides.[5]

Physiological Consequences of ALS Inhibition

The inhibition of ALS by this compound-methyl leads to a rapid depletion of the intracellular pool of valine, leucine, and isoleucine. This has several downstream consequences:

-

Cessation of Protein Synthesis: Without these essential amino acids, protein synthesis is halted, leading to an immediate stop in cell division and growth, particularly in the meristematic regions of the plant.[1]

-

Accumulation of Toxic Intermediates: The blockage of the BCAA pathway can lead to the accumulation of α-ketobutyrate, which can be toxic to the plant cells at high concentrations.

-

Systemic Action: this compound-methyl is absorbed by both the foliage and roots and is translocated throughout the plant via the xylem and phloem, accumulating in the growing points where its inhibitory effects are most pronounced.[1]

Visible symptoms of herbicide action, such as chlorosis (yellowing) and necrosis (tissue death), typically appear several days after application.[4]

Quantitative Data on ALS Inhibition

The inhibitory potency of this compound-methyl and other sulfonylurea herbicides is typically quantified by their IC50 values (the concentration required to inhibit 50% of the enzyme's activity) or Ki values (the inhibition constant).

| Herbicide | Target Enzyme | Plant/Weed Species | IC50 Value | Ki Value | Reference |

| This compound-methyl | Acetolactate Synthase (ALS) | Soybean (Glycine max) | 8.75 g AI/ha (field rate) | - | [6] |

| This compound-methyl | Acetolactate Synthase (ALS) | Various Broadleaf Weeds | 15-60 g/ha (effective field rate) | - | [7] |

| Metsulfuron-methyl | Acetolactate Synthase (ALS) | Canola (Hyola 61) | 0.01 µM | - | [8] |

| Bensulfuron-methyl | Acetolactate Synthase (ALS) | Hydrilla (Hydrilla verticillata) | 22 nM | - | [2] |

| Chlorsulfuron | Acetolactate Synthase (ALS) | Various | 10 - 50 nM | - |

Experimental Protocols

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This colorimetric assay is used to determine the inhibitory activity of compounds like this compound-methyl on the ALS enzyme.

Principle: The assay measures the production of acetolactate from pyruvate. The acetolactate is then decarboxylated to acetoin, which reacts with creatine and α-naphthol to form a colored complex that can be quantified spectrophotometrically at 525 nm. The reduction in color formation in the presence of an inhibitor is proportional to its inhibitory potency.

Materials:

-

Fresh, young leaf tissue of the target plant species

-

Liquid nitrogen

-

Pre-chilled mortar and pestle

-

Ice-cold enzyme extraction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.5, containing 1 mM pyruvate, 0.5 mM MgCl2, 10 µM FAD, 1 mM DTT, and 10% v/v glycerol)

-

Centrifuge (capable of 20,000 x g at 4°C)

-

Assay buffer (e.g., 20 mM potassium phosphate buffer, pH 7.0, containing 20 mM pyruvate, 0.5 mM MgCl2, and 1 mM thiamine pyrophosphate)

-

This compound-methyl stock solution (in a suitable solvent like DMSO) and serial dilutions

-

6 N H2SO4

-

Color Reagent A: 0.5% (w/v) Creatine

-

Color Reagent B: 5% (w/v) α-naphthol in 2.5 N NaOH

-

Microplate reader

Procedure:

-

Enzyme Extraction:

-

Harvest 1-2 grams of fresh leaf tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Add 5-10 mL of ice-cold enzyme extraction buffer and homogenize thoroughly.

-

Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.

-

Carefully collect the supernatant containing the crude ALS enzyme extract and keep it on ice.

-

-

Assay Setup (in a 96-well microplate):

-

Control wells: Add assay buffer and enzyme extract.

-

Inhibitor wells: Add assay buffer, enzyme extract, and varying concentrations of this compound-methyl.

-

Blank wells: Add assay buffer without the enzyme extract.

-

-

Enzymatic Reaction:

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the substrate (pyruvate, included in the assay buffer).

-

Incubate at 37°C for 60 minutes.

-

-

Stopping the Reaction and Color Development:

-

Stop the reaction by adding 50 µL of 6 N H2SO4 to each well. This also initiates the decarboxylation of acetolactate to acetoin.

-

Incubate at 60°C for 15 minutes.

-

Add 50 µL of Color Reagent A (Creatine) to each well.

-

Add 50 µL of Color Reagent B (α-naphthol) to each well.

-

Incubate at 60°C for 15 minutes to allow for color development.

-

-

Measurement and Data Analysis:

-

Measure the absorbance at 525 nm using a microplate reader.

-

Subtract the absorbance of the blank from all other readings.

-

Calculate the percentage of inhibition for each this compound-methyl concentration.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Site-Directed Mutagenesis of the ALS Gene

This technique is used to introduce specific mutations into the ALS gene to study the effect of amino acid changes on herbicide binding and resistance.

Principle: A plasmid containing the wild-type ALS gene is used as a template for PCR with mutagenic primers. These primers contain the desired mutation and anneal to the same sequence on opposite strands of the plasmid. The entire plasmid is amplified, resulting in a new plasmid containing the mutation. The original, methylated parental DNA is then digested with DpnI endonuclease, which specifically cleaves methylated DNA.

Materials:

-

Plasmid DNA containing the wild-type ALS gene

-

Mutagenic forward and reverse primers

-

High-fidelity DNA polymerase (e.g., PfuUltra)

-

dNTP mix

-

DpnI endonuclease

-

Competent E. coli cells for transformation

Procedure:

-

Primer Design:

-

Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation in the center.

-

The primers should have a melting temperature (Tm) of ≥78°C.

-

-

PCR Amplification:

-

Set up a PCR reaction containing the template plasmid, mutagenic primers, dNTPs, and high-fidelity polymerase.

-

Perform PCR with an appropriate number of cycles (typically 12-18) to amplify the entire plasmid.

-

-

DpnI Digestion:

-

Add DpnI endonuclease to the PCR product and incubate at 37°C for at least 1 hour to digest the parental, methylated DNA.

-

-

Transformation:

-

Transform the DpnI-treated DNA into competent E. coli cells.

-

-

Selection and Sequencing:

-

Plate the transformed cells on a selective medium and incubate overnight.

-

Isolate plasmid DNA from the resulting colonies and sequence the ALS gene to confirm the presence of the desired mutation.

-

Visualizations

Caption: Branched-Chain Amino Acid Biosynthesis Pathway and Inhibition by this compound-methyl.

Caption: Experimental Workflow for the In Vitro Acetolactate Synthase (ALS) Inhibition Assay.

Conclusion

This compound-methyl is a highly effective herbicide that functions through the specific and potent inhibition of acetolactate synthase. Its mechanism of action, involving allosteric binding and subsequent blockage of the BCAA biosynthesis pathway, provides a clear molecular basis for its herbicidal activity. The experimental protocols detailed in this guide offer robust methods for the further investigation of this and other ALS-inhibiting compounds, aiding in the development of new herbicides and the management of herbicide resistance. The provided quantitative data and visualizations serve as a valuable resource for researchers in the field of weed science and herbicide development.

References

- 1. chemicalwarehouse.com [chemicalwarehouse.com]

- 2. apms.org [apms.org]

- 3. This compound-methyl (Ref: DPX M6316) [sitem.herts.ac.uk]

- 4. 16.4 Herbicides that Inhibit ALS – Principles of Weed Control [ohiostate.pressbooks.pub]

- 5. mdpi.com [mdpi.com]

- 6. Structural basis of resistance to herbicides that target acetohydroxyacid synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researcherslinks.com [researcherslinks.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to Thifensulfuron: Chemical Structure, Properties, and Mode of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of thifensulfuron, with a primary focus on its active form, this compound-methyl. It details the herbicidal mode of action, experimental protocols for property determination, and key chemical pathways.

Chemical Identity and Properties

This compound is the parent acid, but the herbicidal product is typically the methyl ester, this compound-methyl.[1] The data presented below pertains to this compound-methyl unless otherwise specified.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | methyl 3-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylate[2] |

| CAS Number | 79277-27-3 |

| Synonyms | This compound methyl, Thiameturon-methyl, Pinnacle, Harmony[3] |

Molecular and Physical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₃N₅O₆S₂[2] |

| Molecular Weight | 387.4 g/mol [2] |

| Appearance | White to off-white odorless solid[2] |

| Melting Point | 186 °C[2] |

| Water Solubility | 2400 mg/L (at 25 °C, pH 6)[4] |

| pKa | 4.0 (at 25 °C)[2] |

| Vapor Pressure | 1.28 x 10⁻¹⁰ mm Hg (at 25 °C)[5] |

| Density | 1.580 g/cm³[2] |

| LogP (Octanol/Water Partition Coefficient) | -1.56[2] |

Mode of Action: Inhibition of Acetolactate Synthase

This compound-methyl is a member of the sulfonylurea class of herbicides. Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[6] This enzyme is crucial for the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine.[6] As these amino acids are essential for protein synthesis and cell division, the inhibition of ALS leads to the cessation of plant growth and eventual death.[1] this compound-methyl is absorbed by both the roots and foliage and is translocated throughout the plant to the growing points where it exerts its effect.[6]

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. This compound methyl | C12H13N5O6S2 | CID 73674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Testing for and Deactivating Herbicide Residues | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]

- 5. eurolab.net [eurolab.net]

- 6. medchemexpress.com [medchemexpress.com]

Thifensulfuron as a selective post-emergence herbicide

An In-depth Technical Guide to Thifensulfuron: A Selective Post-Emergence Herbicide

For Researchers, Scientists, and Agrochemical Professionals

Abstract

This compound-methyl is a selective, post-emergence sulfonylurea herbicide highly effective for the control of a wide spectrum of broadleaf weeds in various cereal and oilseed crops.[1][2] Its mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), a critical component in the biosynthesis pathway of branched-chain amino acids (BCAAs).[3][4] This inhibition leads to the cessation of cell division and growth in susceptible plants.[5] this compound is valued for its efficacy at low application rates, which minimizes environmental load, and its selectivity in crops such as wheat, barley, soybeans, and maize.[4][6] This guide provides a comprehensive technical overview of this compound-methyl, including its physicochemical properties, detailed mechanism of action, quantitative efficacy data, and standardized experimental protocols for its evaluation. It is intended to serve as a core resource for researchers and professionals in the fields of weed science, herbicide development, and crop protection.

Introduction

This compound-methyl, chemically known as methyl 3-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-2-thiophenecarboxylate, belongs to the sulfonylurea class of herbicides.[2][7] First reported in 1985, it has become an essential tool in integrated weed management strategies due to its post-emergence activity against numerous broadleaf weeds.[6][8] It is absorbed through both the foliage and roots of plants and translocates to the growing points, where it exerts its inhibitory effect.[1][4] Symptoms in susceptible weeds, such as chlorosis and necrosis, typically appear within one to three weeks of application.[5][9] This document consolidates technical data on its properties, biochemical interactions, and methodologies for its scientific assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound-methyl is presented below.

| Property | Value | Reference |

| CAS Number | 79277-27-3 | [6] |

| Molecular Formula | C₁₂H₁₃N₅O₆S₂ | [6] |

| Molecular Weight | 387.39 g/mol | [6] |

| Appearance | White or off-white crystalline powder | [6] |

| Melting Point | 186 - 190 °C | [6] |

| Water Solubility | 2.24 g/L at pH 7 (20°C) | |

| Formulation Types | Wettable Granules (WG), Water Dispersible Granules (WDG), Wettable Powder (WP) | [5][10] |

Mechanism of Action

Inhibition of Acetolactate Synthase (ALS)

The primary mode of action of this compound-methyl is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[11] ALS is the first and rate-limiting enzyme in the biosynthesis of the essential branched-chain amino acids (BCAAs): valine, leucine, and isoleucine.[12] This enzyme is found in plants and microorganisms but not in animals, which contributes to the herbicide's low mammalian toxicity.[11] By binding to the ALS enzyme, this compound blocks the catalytic process, leading to a rapid depletion of these vital amino acids.[13] The consequence for the plant is the cessation of protein synthesis and cell division, ultimately resulting in plant death.[4]

Disruption of Branched-Chain Amino Acid (BCAA) Biosynthesis

The BCAA biosynthesis pathway is a complex process localized within plant plastids.[14] The inhibition of ALS by this compound creates a metabolic bottleneck. The synthesis of valine and leucine begins with the condensation of two pyruvate molecules, while isoleucine synthesis starts with the condensation of pyruvate and 2-oxobutanoate.[1][12] Both initial reactions are catalyzed by ALS. The subsequent steps are carried out by a series of enzymes including ketol-acid reductoisomerase (KARI), dihydroxyacid dehydratase (DHAD), and branched-chain aminotransferase (BCAT).[1][15] The blockage of the first step prevents the formation of all downstream intermediates and the final amino acid products.

Quantitative Efficacy and Crop Tolerance Data

The efficacy of this compound-methyl is dependent on the target weed species, application rate, and environmental conditions. Its selectivity allows for effective weed control with minimal impact on crop health and yield.

Efficacy on Key Broadleaf Weeds

The following table summarizes the weed control efficacy of this compound-methyl at various application rates from field trials conducted in soybean.

| Weed Species | Common Name | Application Rate (g a.i./ha) | Weed Control Efficiency (%) | Reference |

| Convolvulus arvensis | Field Bindweed | 30 | 60 - 85 | [16] |

| 45 | 89 - 96 | [16] | ||

| 60 | 89 - 96 | [16] | ||

| Cyperus rotundus | Purple Nutsedge | 30 | 49 - 83 | [16] |

| 45 | 86 - 88 | [16] | ||

| 60 | 86 - 88 | [16] | ||

| Portulaca oleracea | Common Purslane | 30 | 51 - 96 | [16] |

| 45 | >99 | [16] | ||

| 60 | >99 | [16] | ||

| Xanthium strumarium | Common Cocklebur | 45 | Controlled | [17] |

Note: Efficacy can be enhanced with the use of adjuvants, such as Trend 90 EC.[10]

Crop Tolerance and Yield Response

This compound-methyl generally exhibits excellent safety in tolerant crops. However, minor, transient phytotoxicity can sometimes be observed at higher rates.

| Crop | Cultivar / Location | Application Rate (g a.i./ha) | Phytotoxicity | Yield Response | Reference |

| Soybean | Ardabil, Iran | 15 - 60 | None observed | - | [16][17] |

| Soybean | Golestan, Iran | 60 | 5-10% (recovered in ~2 weeks) | - | [16][17] |

| Soybean | West Azarbaijan, Iran | 60 | 5-10% (recovered in ~2 weeks) | - | [16][17] |

| Soybean | - | 45 | - | Highest seed yield, comparable to weed-free control | [16][17] |

| Soybean | - | 60 | - | Highest number of pods/plant and seeds/pod | [16][17] |

| Wheat | Axe | 4.2 | - | 13% yield reduction | [7] |

| Wheat | Catalina | 4.2 | - | 13% yield reduction | [7] |

| Barley | Hindmarsh | 4.2 | - | 4-6% yield reduction | [7] |

Herbicide Resistance

The repeated use of ALS-inhibiting herbicides has led to the evolution of resistance in numerous weed species. Resistance mechanisms are broadly categorized as target-site resistance (TSR) and non-target-site resistance (NTSR).

-

Target-Site Resistance (TSR): This is the most common mechanism and typically involves point mutations in the ALS gene. These mutations alter the herbicide's binding site on the enzyme, reducing its inhibitory activity.

-

Non-Target-Site Resistance (NTSR): This involves mechanisms that reduce the amount of active herbicide reaching the target site. This can include reduced herbicide uptake or translocation, sequestration of the herbicide away from the target site, or, most commonly, enhanced metabolic degradation of the herbicide by enzyme systems such as cytochrome P450s and glutathione S-transferases.

Detailed Experimental Protocols

Standardized protocols are crucial for the accurate evaluation of herbicide performance and characteristics.

Protocol for Evaluating Post-Emergence Herbicide Efficacy in Field Trials

This protocol outlines a standard methodology for conducting field trials to assess the efficacy and crop selectivity of a post-emergence herbicide like this compound-methyl.[10][18][19]

-

Site Selection: Choose a site with uniform soil type and a known, consistent population of the target weed species.[8]

-

Experimental Design: Employ a Randomized Complete Block Design (RCBD) with a minimum of three to four replications to account for field variability.[10][18]

-

Plot Establishment:

-

Plot size should be adequate for application and sampling (e.g., 2m x 10m).[8]

-

Plant the desired crop variety using standard agronomic practices for the region.

-

-

Treatment Application:

-

Apply this compound-methyl at a range of rates (e.g., 15, 30, 45, 60 g a.i./ha), including a non-treated control and a weed-free control (hand-weeded).[17]

-

Apply post-emergence when weeds are in the early stages of growth and the crop is at the recommended growth stage.[10]

-

Use a calibrated research plot sprayer to ensure accurate and uniform application.

-

-

Data Collection:

-

Weed Density & Control: Count weed numbers per species within a defined quadrat (e.g., 0.5m x 0.5m) before application and at set intervals after (e.g., 30 days).[16][17] Calculate Weed Control Efficiency (WCE).

-

Crop Phytotoxicity: Visually assess crop injury at regular intervals (e.g., 7, 14, 21, and 35 days after application) using a standardized rating scale (e.g., 0% = no injury, 100% = crop death).[16]

-

Yield Data: At crop maturity, harvest a designated area from the center of each plot to determine grain yield, and measure yield components (e.g., pods per plant, seeds per pod).[16]

-

-

Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA). If significant differences are found, use a mean separation test (e.g., LSD or Tukey's HSD at p=0.05) to compare treatment means.[17][18]

Protocol for Determining Herbicide Absorption and Translocation Using Radiotracers

This method uses ¹⁴C-labeled this compound-methyl to quantify its uptake and movement within the plant.[20]

-

Plant Culture: Grow test plants (crop and weed species) in a controlled environment (growth chamber or greenhouse) to a specific growth stage (e.g., second true leaf).

-

Preparation of Treatment Solution: Prepare a treatment solution containing a known concentration and specific activity of ¹⁴C-thifensulfuron-methyl, often mixed with a commercial formulation of the herbicide to mimic field application.

-

Application: Using a microsyringe, apply a small, precise volume (e.g., 10 µL) of the radiolabeled solution in small droplets to the adaxial surface of a specific leaf.[21]

-

Harvesting: Harvest plants at predetermined time intervals after treatment (HAT), for example, 6, 12, 24, and 48 HAT.[21]

-

Sample Processing:

-

Absorption: At harvest, carefully excise the treated leaf. Wash the leaf surface with a solution (e.g., water:acetone) to remove unabsorbed herbicide. Quantify the radioactivity in the wash solution using a Liquid Scintillation Counter (LSC). The amount of absorbed ¹⁴C is the total applied minus the amount recovered in the wash.

-

Translocation: Section the remaining plant material into different parts: tissue above the treated leaf, tissue below the treated leaf, and roots.[21]

-

-

Quantification:

-

Dry and combust each plant section in a biological oxidizer.

-

Trap the resulting ¹⁴CO₂ and quantify the radioactivity using an LSC.

-

Express the amount of radioactivity in each plant part as a percentage of the total absorbed radioactivity to determine the translocation pattern.

-

-

Visualization (Optional): Press and dry a set of treated plants. Expose the dried plants to X-ray film or a phosphor imager to create an autoradiograph, which visually shows the distribution of the radiolabeled herbicide.

Protocol for Residue Analysis in Plant Tissues and Soil via LC-MS/MS

This protocol provides a general framework for the extraction, cleanup, and quantification of this compound-methyl residues.[2][9][22]

-

Sample Homogenization: Weigh a representative portion (e.g., 10-20 g) of the sample matrix (e.g., soybean grain, soil) into a centrifuge tube.[9]

-

Extraction:

-

Add a suitable extraction solvent, typically acetonitrile.[2][9] For some matrices, a buffer solution may be added.[2]

-

Homogenize the sample using a high-speed blender (e.g., Polytron).

-

Add partitioning salts (e.g., anhydrous magnesium sulfate, sodium acetate) to induce phase separation (QuEChERS method).[22]

-

Vortex vigorously and centrifuge to separate the organic layer from the solid and aqueous phases.

-

-

Cleanup (Dispersive Solid-Phase Extraction - dSPE):

-

Transfer an aliquot of the acetonitrile supernatant to a clean tube containing a dSPE sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and anhydrous MgSO₄ to remove water).

-

Vortex and centrifuge. The resulting supernatant is the cleaned-up sample extract.

-

-

Analysis by LC-MS/MS:

-

Instrumentation: Use a liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.[9]

-

Chromatographic Separation: Inject an aliquot of the final extract onto a reverse-phase column (e.g., C18). Use a gradient elution with a mobile phase consisting of water and acetonitrile/methanol, often containing modifiers like formic acid or ammonium acetate to improve ionization.

-

Mass Spectrometry Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor at least two specific precursor-to-product ion transitions for this compound-methyl to ensure both accurate quantification and confident identification.

-

-

Quantification: Prepare matrix-matched calibration standards by spiking blank matrix extract with known concentrations of this compound-methyl analytical standard. Construct a calibration curve and determine the residue concentration in the samples by comparing their response to the curve.[23]

Environmental Fate and Toxicology Summary

-

Soil: this compound-methyl degrades in soil, with reported half-lives as short as 0.92 to 1.23 days in some field trials. Degradation is primarily through hydrolysis and microbial action.[14]

-

Water: The herbicide can enter waterways through surface runoff. In aquatic environments, its persistence varies. One study reported a dissipation half-life (DT₅₀) of 16 days in farm ponds, with hydrolysis being a key degradation pathway.[24] This process is pH-dependent.

-

Toxicology: this compound-methyl exhibits low acute toxicity to mammals via oral, dermal, and inhalation routes. It is not considered carcinogenic. While it presents a negligible risk to birds, mammals, and bees, it can be harmful to some non-target aquatic plants, necessitating care in application to avoid drift and runoff.[12]

Conclusion

This compound-methyl remains a valuable herbicide for selective post-emergence control of broadleaf weeds. Its specific mode of action, targeting the ALS enzyme, provides high efficacy at low use rates. Understanding its biochemical pathway, efficacy spectrum, and the potential for resistance is critical for its sustainable use in modern agriculture. The standardized protocols provided in this guide offer a framework for researchers to conduct robust and comparable studies, furthering the knowledge base for this important agrochemical and aiding in the development of effective and responsible weed management strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 4. chemicalwarehouse.com [chemicalwarehouse.com]

- 5. hracglobal.com [hracglobal.com]

- 6. hin.com.au [hin.com.au]

- 7. grdcfinalreports.cerdi.edu.au [grdcfinalreports.cerdi.edu.au]

- 8. peaceforageseed.ca [peaceforageseed.ca]

- 9. lcms.cz [lcms.cz]

- 10. Selectivity and efficacy of this compound-methyl with adjuvant and without in control of broadleaf weeds in winter wheat [repository.iuls.ro]

- 11. researchgate.net [researchgate.net]

- 12. Branched-Chain Amino Acid Metabolism in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. researcherslinks.com [researcherslinks.com]

- 17. researcherslinks.com [researcherslinks.com]

- 18. researcherslinks.com [researcherslinks.com]

- 19. cgspace.cgiar.org [cgspace.cgiar.org]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | Absorption and translocation of [14C]2,4-dichlorophenoxyacetic acid in herbicide-tolerant chromosome substitution lines of Gossypium hirsutum L [frontiersin.org]

- 22. agilent.com [agilent.com]

- 23. fda.gov.tw [fda.gov.tw]

- 24. Persistence of the sulfonylurea herbicides this compound-methyl, ethametsulfuron-methyl, and metsulfuron-methyl in farm dugouts (ponds) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Thifensulfuron-methyl for Broadleaf Weed Control in Cereal Crops

Executive Summary

Thifensulfuron-methyl is a selective, post-emergence sulfonylurea herbicide widely utilized for the control of broadleaf weeds in cereal crops such as wheat, barley, oats, and triticale.[1][2] Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, a key component in the biosynthesis of branched-chain amino acids in plants.[1][3] This targeted action allows for effective weed control at very low application rates, enhancing crop safety and yield with a favorable environmental profile.[1][4] This document provides a comprehensive technical overview of this compound-methyl, including its mechanism of action, efficacy data, crop tolerance, toxicological profile, and detailed experimental protocols for its evaluation. It is intended for researchers, scientists, and professionals in the fields of agricultural science and drug development.

Mechanism of Action

This compound-methyl is a member of the Group 2 herbicides (WSSA) or Group B (HRAC).[4][5] Its herbicidal activity stems from the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[4] This enzyme is crucial for the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[1][6]

Upon post-emergence application, this compound-methyl is absorbed through the foliage and roots of the target broadleaf weeds.[1][3] It is then translocated via the xylem and phloem to the plant's growing points (meristematic tissues).[1] Within these tissues, it binds to and inhibits the ALS enzyme, preventing the formation of the necessary amino acids. This blockage halts protein synthesis and cell division, causing the susceptible weeds to cease growth almost immediately.[6] Visual symptoms, such as chlorosis, necrosis, and stunting, typically appear within 7 to 14 days, leading to the eventual death of the weed.[1] Animals lack the ALS enzyme, which contributes to the low toxicity of sulfonylurea herbicides in mammals.[2]

References

- 1. chemicalwarehouse.com [chemicalwarehouse.com]

- 2. hracglobal.com [hracglobal.com]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 5. This compound-methyl (Ref: DPX M6316) [sitem.herts.ac.uk]

- 6. awiner.com [awiner.com]

An In-depth Technical Guide to the Environmental Fate and Toxicology of Thifensulfuron-methyl

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thifensulfuron-methyl is a selective, post-emergence sulfonylurea herbicide used for the control of broadleaf weeds. Its herbicidal activity stems from the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants.[1][2] This technical guide provides a comprehensive overview of the environmental fate and toxicological profile of this compound-methyl, presenting key data in a structured format to facilitate easy comparison and analysis. Detailed experimental methodologies for cited studies are also provided to support further research and risk assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound-methyl is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₃N₅O₆S₂ | [2] |

| Molecular Weight | 387.4 g/mol | [2] |

| Water Solubility | 2,240 mg/L | [2] |

| Vapor Pressure | 1.28 x 10⁻¹⁰ mm Hg | [2] |

| Log Kow (n-octanol/water partition coefficient) | 0.02 | Health Canada |

| pKa | 4.0 | [2] |

Environmental Fate

This compound-methyl is characterized by its relatively rapid degradation in the environment, primarily through microbial and chemical processes.[1] While it exhibits mobility in soil, its persistence is generally low.[1]

Degradation in Soil

The degradation of this compound-methyl in soil is predominantly a biological process, with soil microbes playing a key role.[1] The initial and primary degradation step is the de-esterification to its herbicidally inactive acid form, this compound.

Table 1: Aerobic Soil Metabolism of this compound-methyl

| Soil Type | Temperature (°C) | Half-life (DT₅₀) (days) | Reference |

| Various Non-sterile Soils | Not Specified | 1.6 - 37 | [2] |

| Various Sterile Soils | Not Specified | 25 - 102 | [2] |

| Field Studies (pre-2014) | Not Specified | 3 - 20 | [3] |

| Lab Studies (EU dossier 2014) | 20 | 0.85 - 3.1 | [3] |

Degradation in Aquatic Systems

In aquatic environments, this compound-methyl degrades through both hydrolysis and photolysis. The rate of hydrolysis is pH-dependent.

Table 2: Hydrolysis of this compound-methyl in Water

| pH | Temperature (°C) | Half-life (DT₅₀) | Reference |

| 5 | Not Specified | 4 - 6 days | [2] |

| 7 | Not Specified | 180 days | [2] |

| 9 | Not Specified | 90 days | [2] |

Photolysis also contributes to the degradation of this compound-methyl in water, with the process being influenced by the presence of natural sensitizers.

Mobility

This compound-methyl is considered to have very high to high mobility in soil based on its Koc values.[2] However, its rapid degradation often limits the extent of leaching.[1]

Table 3: Soil Adsorption Coefficient (Koc) of this compound-methyl

| Koc Value | Mobility Classification | Reference |

| 13 - 55 | Very High to High | [2] |

Degradation Pathway

The primary degradation pathways for this compound-methyl in the environment involve cleavage of the sulfonylurea bridge, O-demethylation, and de-esterification.[4]

Toxicology

This compound-methyl generally exhibits low acute toxicity to mammals, birds, and aquatic organisms.[1] Its primary mechanism of toxicity in plants is the inhibition of the acetolactate synthase (ALS) enzyme.[1]

Mammalian Toxicology

Table 4: Mammalian Toxicity of this compound-methyl

| Species | Test Type | Endpoint | Value | Reference |

| Rat | Acute Oral | LD₅₀ | >5000 mg/kg bw | [2] |

| Rabbit | Acute Dermal | LD₅₀ | >2000 mg/kg bw | [2] |

| Rat | Acute Inhalation | LC₅₀ | >7.9 mg/L | [1] |

| Rat | 90-day Oral | NOAEL | 7 mg/kg/day (males), 9 mg/kg/day (females) | [2] |

| Rat | 2-year Chronic/Carcinogenicity | NOAEL | 0.96 mg/kg bw/day | [5] |

| Dog | 90-day Oral | NOAEL | 37.5 mg/kg/day | [2] |

This compound-methyl is not considered to be carcinogenic, mutagenic, or a reproductive toxicant.[5]

Avian Toxicology

Table 5: Avian Toxicity of this compound-methyl

| Species | Test Type | Endpoint | Value | Reference |

| Bobwhite Quail (Colinus virginianus) | 8-day Dietary | LC₅₀ | >5620 ppm | [2] |

| Mallard Duck (Anas platyrhynchos) | Acute Oral | LD₅₀ | >2510 mg a.i./kg bw | [1] |

| Mallard Duck (Anas platyrhynchos) | 8-day Dietary | LC₅₀ | 5620 mg a.i./kg diet | [1] |

Aquatic Toxicology

Table 6: Aquatic Toxicity of this compound-methyl

| Species | Test Type | Endpoint | Value (mg/L) | Reference |

| Rainbow Trout (Oncorhynchus mykiss) | 96-hour Acute | LC₅₀ | > 56.4 | [3] |

| Rainbow Trout (Oncorhynchus mykiss) | 96-hour Acute | LC₅₀ | 6.5 | [6] |

| Bluegill Sunfish (Lepomis macrochirus) | 96-hour Acute | LC₅₀ | >100 | Not Specified |

| Daphnia magna (Water Flea) | 48-hour Acute | EC₅₀ | > 96 | [3] |

| Daphnia magna (Water Flea) | 21-day Chronic | NOEC | 100 | [3] |

| Green Algae (Pseudokirchneriella subcapitata) | 72-hour Growth Inhibition | ErC₅₀ | > 0.8 | [3] |

| Duckweed (Lemna gibba) | 7-day Growth Inhibition | ErC₅₀ | 0.0013 | [3] |

Mechanism of Action: Acetolactate Synthase (ALS) Inhibition

This compound-methyl's herbicidal activity is due to its inhibition of the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is the first step in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. Inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately leading to plant death.

Experimental Protocols

Aerobic Soil Metabolism (based on OECD Guideline 307)

-

Objective: To determine the rate and route of degradation of this compound-methyl in aerobic soil.

-

Test System: Multiple soil types with varying physicochemical properties are used. The test substance, typically ¹⁴C-labeled, is applied to the soil samples.

-

Incubation: Samples are incubated in the dark at a controlled temperature (e.g., 20°C) and moisture content for up to 120 days.

-

Analysis: At various time intervals, soil samples are extracted and analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) to quantify the parent compound and its degradation products. Volatile organics and CO₂ are trapped to determine mineralization.

-

Data: The rate of degradation (DT₅₀ and DT₉₀) is calculated, and a degradation pathway is proposed.

Hydrolysis as a Function of pH (based on OECD Guideline 111)

-

Objective: To determine the rate of abiotic hydrolysis of this compound-methyl at different pH values.

-

Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9 are used. The test substance is added to these solutions.

-

Incubation: The solutions are incubated in the dark at a constant temperature.

-

Analysis: At selected time intervals, aliquots are taken and analyzed by HPLC or a similar method to determine the concentration of the parent compound.

-

Data: The hydrolysis rate constant and half-life are calculated for each pH.

Acute Toxicity to Fish (based on OECD Guideline 203)

-

Objective: To determine the acute lethal toxicity of this compound-methyl to fish.

-

Test Organism: A standard fish species such as Rainbow Trout (Oncorhynchus mykiss) or Bluegill Sunfish (Lepomis macrochirus) is used.

-

Exposure: Fish are exposed to a range of concentrations of the test substance in water for 96 hours under static or semi-static conditions.

-

Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

-

Data: The median lethal concentration (LC₅₀), the concentration that is lethal to 50% of the test organisms, is calculated.

Acute Immobilisation Test for Daphnia magna (based on OECD Guideline 202)

-

Objective: To determine the acute toxicity of this compound-methyl to Daphnia magna.

-

Test Organism: Young daphnids (less than 24 hours old) are used.

-

Exposure: Daphnids are exposed to a series of concentrations of the test substance for 48 hours.

-

Observations: The number of immobilized daphnids is recorded at 24 and 48 hours.

-

Data: The median effective concentration (EC₅₀), the concentration that immobilizes 50% of the daphnids, is calculated.

Algal Growth Inhibition Test (based on OECD Guideline 201)

-

Objective: To determine the effect of this compound-methyl on the growth of a freshwater green alga.

-

Test Organism: An exponentially growing culture of an algal species such as Pseudokirchneriella subcapitata is used.

-

Exposure: Algal cultures are exposed to a range of concentrations of the test substance for 72 hours.

-

Measurement: Algal growth is measured at 24, 48, and 72 hours by cell counts or another biomass surrogate.

-

Data: The concentration that causes a 50% reduction in growth rate (ErC₅₀) is calculated.

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

-

Objective: To determine the inhibitory effect of this compound-methyl on the activity of the ALS enzyme.

-

Enzyme Source: ALS is partially purified from a plant source (e.g., etiolated corn shoots).

-

Assay Principle: The assay measures the conversion of pyruvate to acetolactate by ALS. In the presence of an inhibitor like this compound-methyl, this conversion is reduced. The acetolactate produced is then decarboxylated to acetoin, which can be quantified colorimetrically.

-

Procedure: The enzyme is incubated with the substrate (pyruvate) and various concentrations of this compound-methyl. The reaction is stopped, and the amount of acetoin formed is measured.

-

Data: The concentration of this compound-methyl that causes 50% inhibition of ALS activity (I₅₀) is determined.

Conclusion

This compound-methyl is a herbicide with a well-defined mode of action and a toxicological profile characterized by low acute toxicity to non-target organisms. Its environmental fate is marked by rapid degradation in soil and water, which mitigates concerns related to its high mobility. This technical guide provides a consolidated resource of key environmental and toxicological data, along with standardized experimental protocols, to aid researchers and professionals in their work with this compound.

References

- 1. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 2. This compound methyl | C12H13N5O6S2 | CID 73674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound-methyl (Ref: DPX M6316) [sitem.herts.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. fsc.go.jp [fsc.go.jp]

- 6. downloads.regulations.gov [downloads.regulations.gov]

Thifensulfuron's Role in Inhibiting Essential Amino Acid Synthesis in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thifensulfuron, a member of the sulfonylurea class of herbicides, is a potent and selective inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme plays a pivotal role in the biosynthesis of the essential branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine—in plants and microorganisms.[1][2][3] The inhibition of ALS by this compound leads to a deficiency in these critical amino acids, resulting in the cessation of cell division and growth, and ultimately, plant death.[4] This technical guide provides an in-depth exploration of the molecular mechanism of this compound's action, its impact on plant physiology, and detailed experimental protocols for studying its effects.

Introduction

The sulfonylurea herbicides, discovered in 1975, revolutionized weed control in agriculture due to their high efficacy at low application rates and their favorable toxicological profile for mammals.[5] this compound-methyl is a post-emergence herbicide widely used for the control of broadleaf weeds in various crops.[6] Its mode of action is the specific inhibition of acetolactate synthase (ALS), a key enzyme in the biosynthesis of valine, leucine, and isoleucine.[3] As these amino acids are essential for protein synthesis and overall plant development, their depletion has profound effects on plant physiology.[7] Understanding the intricate details of this compound's interaction with ALS and the subsequent metabolic consequences is crucial for the development of new herbicides and for managing the evolution of herbicide resistance in weed populations.

The Molecular Mechanism of this compound Action

The Target Enzyme: Acetolactate Synthase (ALS)

Acetolactate synthase (EC 2.2.1.6) is a thiamine pyrophosphate (TPP)-dependent enzyme that catalyzes the first committed step in the biosynthesis of the branched-chain amino acids.[2] It is found in plants and microorganisms but is absent in animals, making it an ideal target for selective herbicides.[8] ALS catalyzes two parallel reactions: the condensation of two pyruvate molecules to form α-acetolactate, a precursor to valine and leucine, and the condensation of pyruvate and α-ketobutyrate to form α-aceto-α-hydroxybutyrate, a precursor to isoleucine.[8]

Inhibition of ALS by this compound

This compound, like other sulfonylurea herbicides, is a non-competitive or uncompetitive inhibitor of ALS with respect to its substrates. It does not bind to the active site of the enzyme but rather to a regulatory site.[9] This binding site is located at the entrance of the substrate access channel, effectively blocking the entry of pyruvate and α-ketobutyrate to the catalytic center.[9][10] The high affinity of sulfonylureas for this binding site results in potent inhibition of the enzyme.

The binding of sulfonylureas to ALS is a slow, tight-binding process. This means that the inhibitor initially binds with a certain affinity, followed by a conformational change in the enzyme-inhibitor complex that results in a more tightly bound state. This two-step binding mechanism contributes to the high potency of these herbicides.

The Herbicide Binding Site

X-ray crystallography studies of plant and yeast ALS in complex with various sulfonylurea herbicides have elucidated the specific amino acid residues involved in inhibitor binding.[10][11][12] These studies have revealed a hydrophobic pocket where the herbicide molecule fits. The binding is stabilized by a network of hydrogen bonds and van der Waals interactions between the herbicide and the amino acid residues of the enzyme. Mutations in the genes encoding for these specific amino acid residues can lead to reduced herbicide binding and, consequently, herbicide resistance in weed populations.[11]

Physiological Consequences of ALS Inhibition

The inhibition of ALS by this compound triggers a cascade of physiological events in susceptible plants:

-

Depletion of Branched-Chain Amino Acids: The most immediate effect is the rapid decrease in the cellular pools of valine, leucine, and isoleucine. This starves the plant of essential building blocks for protein synthesis.

-

Cessation of Cell Division and Growth: The lack of essential amino acids halts protein synthesis, which is critical for cell division and growth. This is first observed in the meristematic regions of the plant, such as the shoot and root tips.[1]

-

Accumulation of Free Amino Acids: While the levels of BCAAs decrease, a general increase in the total free amino acid pool is often observed.[4] This is thought to be a result of protein turnover as the plant attempts to remobilize amino acids from existing proteins.[4]

-

Secondary Metabolic Effects: The disruption of amino acid metabolism can have broader consequences for the plant's overall metabolic state, including effects on photosynthesis and respiration.

-

Visible Symptoms of Injury: Within days to weeks of application, susceptible plants exhibit symptoms such as stunting, chlorosis (yellowing), and necrosis (tissue death), ultimately leading to the death of the plant.[1]

Quantitative Data on ALS Inhibition

| Herbicide | Enzyme Source | IC50 (nM) | Ki (nM) | Reference |

| Chlorsulfuron | Pea | 18 - 36 | - | [13] |

| Chlorimuron ethyl | Yeast | - | 3.3 | [11] |

| Chlorimuron ethyl | Arabidopsis thaliana | - | 74.7 ± 6.0 | [14] |

Note: IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. Ki (inhibition constant) is a measure of the binding affinity of an inhibitor to an enzyme.

Experimental Protocols

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol describes a colorimetric method to determine the in vitro activity of ALS and its inhibition by this compound. The assay is based on the conversion of the enzymatic product, acetolactate, to acetoin, which can be quantified spectrophotometrically.

Materials:

-

Plant tissue (e.g., young leaves of a susceptible weed species)

-

Extraction Buffer: 0.1 M potassium phosphate buffer (pH 7.5) containing 1 mM EDTA, 10 mM MgCl₂, 10% (v/v) glycerol, 1 mM dithiothreitol (DTT), and 10 µM FAD.

-

Assay Buffer: 0.1 M potassium phosphate buffer (pH 7.0) containing 20 mM sodium pyruvate, 10 mM MgCl₂, 1 mM TPP, and 10 µM FAD.

-

This compound stock solution (in a suitable solvent like DMSO).

-

Creatine solution (9 mg/mL in water).

-

α-naphthol solution (freshly prepared, 1% (w/v) in 2.5 N NaOH).

-

Sulfuric acid (6 N).

-

Microcentrifuge tubes.

-

Spectrophotometer or microplate reader.

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh plant tissue in ice-cold extraction buffer (e.g., 1 g tissue in 3 mL buffer) using a mortar and pestle or a homogenizer.

-

Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Inhibition Assay:

-

Prepare a series of dilutions of the this compound stock solution in the assay buffer.

-

In microcentrifuge tubes, add a specific amount of the enzyme extract to the assay buffer containing different concentrations of this compound (and a solvent control).

-

Pre-incubate the enzyme-inhibitor mixture for 15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding the substrate (pyruvate).

-

Incubate the reaction mixture for 60 minutes at 37°C.

-

Stop the reaction by adding 6 N sulfuric acid. This also initiates the decarboxylation of acetolactate to acetoin.

-

Incubate at 60°C for 15 minutes to ensure complete conversion to acetoin.

-

-

Colorimetric Detection:

-

Add the creatine solution, followed by the α-naphthol solution.

-

Incubate at room temperature for 15 minutes to allow for color development.

-

Measure the absorbance at 525 nm.

-

-

Data Analysis:

-

Calculate the percentage of ALS inhibition for each this compound concentration compared to the solvent control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Caption: Workflow for the in vitro acetolactate synthase (ALS) inhibition assay.

Quantification of Branched-Chain Amino Acids in Plant Tissue

This protocol outlines a method for the extraction and quantification of free amino acids, particularly valine, leucine, and isoleucine, from plant tissue using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Plant tissue (treated with this compound and control)

-

Liquid nitrogen

-

Extraction solvent (e.g., 80% ethanol or a mixture of methanol, chloroform, and water)

-

Internal standard (e.g., norvaline)

-

HPLC system with a suitable column (e.g., C18 reverse-phase) and detector (e.g., UV-Vis or fluorescence detector after derivatization)

-

Derivatization reagent (e.g., o-phthalaldehyde (OPA) or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl))

-

Amino acid standards (valine, leucine, isoleucine, and internal standard)

Procedure:

-

Sample Preparation:

-

Harvest plant tissue at specified time points after this compound treatment.

-

Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue lyser.

-

-

Extraction:

-

Weigh the frozen powder and add a known volume of ice-cold extraction solvent.

-

Add a known amount of the internal standard.

-

Vortex the mixture vigorously and incubate on ice.

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

-

Collect the supernatant containing the free amino acids.

-

-

Derivatization (if required):

-

Many amino acids are not directly detectable by UV-Vis or fluorescence detectors. Therefore, a derivatization step is often necessary to attach a chromophore or fluorophore to the amino acids.

-

Follow a standard protocol for derivatization using a reagent like OPA or FMOC-Cl.

-

-

HPLC Analysis:

-

Inject the derivatized sample into the HPLC system.

-

Separate the amino acids using a suitable gradient elution program on a reverse-phase column.

-

Detect the derivatized amino acids at the appropriate wavelength.

-

-

Data Analysis:

-

Identify the peaks for valine, leucine, and isoleucine by comparing their retention times with those of the standards.

-

Quantify the concentration of each amino acid by comparing its peak area to that of the internal standard and creating a standard curve.

-

Caption: Workflow for the quantification of branched-chain amino acids in plant tissue.

Signaling Pathways and Logical Relationships

The inhibition of branched-chain amino acid synthesis by this compound initiates a series of downstream events. The primary signal is the depletion of valine, leucine, and isoleucine, which directly impacts protein synthesis and cell cycle progression. This leads to a cascade of secondary effects, including altered gene expression and metabolic reprogramming, ultimately resulting in plant death.

Caption: Simplified signaling pathway of this compound leading to plant death.

Conclusion

This compound's efficacy as a herbicide is rooted in its specific and potent inhibition of acetolactate synthase, a critical enzyme in the biosynthesis of essential branched-chain amino acids in plants. This targeted mode of action disrupts fundamental cellular processes, leading to the cessation of growth and eventual death of susceptible weeds. A thorough understanding of the molecular interactions between this compound and ALS, as well as the downstream physiological consequences, is paramount for the continued development of effective weed management strategies and for addressing the challenge of herbicide resistance. The experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate details of this compound's mode of action and its impact on plant metabolism.

References

- 1. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 2. Acetolactate synthase - Wikipedia [en.wikipedia.org]

- 3. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 4. Proteolytic Pathways Induced by Herbicides That Inhibit Amino Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound methyl | C12H13N5O6S2 | CID 73674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Mutations in the acetolactate synthase (ALS) enzyme affect shattercane (Sorghum bicolor) response to ALS-inhibiting herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Herbicide-binding sites revealed in the structure of plant acetohydroxyacid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular basis of sulfonylurea herbicide inhibition of acetohydroxyacid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Elucidating the specificity of binding of sulfonylurea herbicides to acetohydroxyacid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary degradation pathways of the herbicide Thifensulfuron-methyl in various environmental compartments. The information presented herein is intended to support environmental fate assessments, risk analysis, and the development of sustainable agricultural practices. This document details the key abiotic and biotic degradation processes, presents quantitative data on degradation rates, outlines experimental protocols for studying its environmental fate, and provides visual representations of degradation pathways and experimental workflows.

Introduction to this compound-methyl

This compound-methyl is a selective, post-emergence sulfonylurea herbicide used for the control of broadleaf weeds in crops such as cereals and soybeans.[1][2] Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants.[2] The environmental fate of this compound-methyl is of significant interest due to its potential for off-target effects and contamination of soil and water resources. Understanding its degradation pathways is essential for predicting its persistence and potential environmental impact.

Primary Degradation Pathways

This compound-methyl degrades in the environment through a combination of abiotic and biotic processes, primarily hydrolysis, photolysis, and microbial degradation.[1][3] The rate and extent of degradation are influenced by environmental factors such as pH, temperature, soil type, and microbial activity.

Abiotic Degradation

2.1.1. Hydrolysis

Hydrolysis is a major abiotic degradation pathway for this compound-methyl, particularly in aqueous environments. The rate of hydrolysis is highly dependent on the pH of the solution.[1]

-

Acidic Conditions (pH < 7): Under acidic conditions, the primary degradation mechanism involves the cleavage of the sulfonylurea bridge. This results in the formation of methyl 3-(aminosulfonyl)-2-thiophenecarboxylate and 2-amino-4-methoxy-6-methyl-1,3,5-triazine.[2]

-

Neutral Conditions (pH 7): At neutral pH, hydrolysis is significantly slower.[1]

-

Alkaline Conditions (pH > 7): In alkaline solutions, the primary hydrolytic reaction is the cleavage of the methyl ester group, leading to the formation of this compound acid.[1][2]

2.1.2. Photolysis

Photodegradation, or photolysis, contributes to the breakdown of this compound-methyl in the presence of sunlight, particularly in surface waters and on soil surfaces. The primary phototransformation pathway involves the cleavage of the sulfonylurea bridge.[4]

Biotic Degradation

2.2.1. Microbial Degradation in Soil

Microbial degradation is the most significant pathway for the dissipation of this compound-methyl in soil.[1] Soil microorganisms utilize the herbicide as a carbon and/or nitrogen source, leading to its breakdown. The primary initial step in microbial degradation is the de-esterification of this compound-methyl to its corresponding acid, this compound acid, a process mediated by microbial carboxyesterases.[3]

Further microbial degradation can involve:

-

Cleavage of the sulfonylurea bridge.

-

O-demethylation of the methoxy group on the triazine ring.[3]

-

Cleavage of the triazine ring.[3]

A key bacterial strain identified as capable of degrading this compound-methyl is Ochrobactrum sp. ZWS16.[3][5] This strain has been shown to significantly accelerate the degradation of the herbicide in both liquid medium and sterilized soil.[3][5]

Quantitative Degradation Data

The persistence of this compound-methyl in the environment is quantified by its dissipation time 50% (DT50) and dissipation time 90% (DT90), also referred to as half-life and the time for 90% degradation, respectively. These values vary depending on the environmental compartment and conditions.

| Matrix | Condition | Parameter | Value (days) | Reference |

| Soil | Aerobic, non-sterile | DT50 | 1.6 - 37 | [1] |

| Aerobic, sterile | DT50 | 25 - 102 | [1] | |

| Microbial degradation to this compound | Half-life | 2 - 3 | [1] | |

| Water (Hydrolysis) | pH 5 | DT50 | 4 - 6 | [1] |

| pH 7 | DT50 | 180 | [1] | |

| pH 9 | DT50 | 90 | [1] | |

| Water (Aquatic Field Study) | Farm dugouts (ponds) | DT50 | 16 | [6] |

Degradation Products

Several degradation products of this compound-methyl have been identified in environmental matrices. The major metabolites are listed below.

| Metabolite Name | Formation Pathway | Environmental Compartment |

| This compound acid (IN-L9225) | Hydrolysis (alkaline), Microbial degradation | Soil, Water |

| 2-Amino-4-methoxy-6-methyl-1,3,5-triazine | Hydrolysis (acidic), Photolysis, Microbial degradation | Soil, Water |

| Methyl 3-(aminosulfonyl)-2-thiophenecarboxylate | Hydrolysis (acidic) | Water |

| O-Desmethyl this compound-methyl (IN-L9226) | Microbial degradation | Soil |

| Thiophene sulfonamide (IN-W8268) | Microbial degradation | Soil |

| Triazine urea (IN-V7160) | Microbial degradation | Soil |

| O-Desmethyl this compound acid (IN-JZ789) | Microbial degradation | Soil |

| 2-Acid-3-sulfonamide (IN-L9223) | Microbial degradation | Soil |

| 2-Ester-3-sulfonamide (IN-A5546) | Microbial degradation | Soil |

| Methyl 3-(N-carbamoylsulfamoyl) thiophene-2-carboxylate | Microbial degradation | Water, Soil |

| 3-[(formimidoylamino-hydroxy-methyl)-sulfamoyl)-thiophene-2-carboxylic acid | Microbial degradation | Water, Soil |

Experimental Protocols

The following sections outline the general methodologies for key experiments cited in the study of this compound-methyl degradation, based on OECD guidelines.

Hydrolysis Study (based on OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of this compound-methyl in aqueous solutions at different pH values.

Methodology:

-

Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared at environmentally relevant pH values (e.g., 4, 7, and 9).

-

Test Substance Application: A stock solution of this compound-methyl (radiolabeled or non-labeled) is prepared in a suitable solvent and added to the buffer solutions to achieve a known initial concentration.

-

Incubation: The test solutions are incubated in the dark at a constant temperature (e.g., 25°C) in sterile containers.

-

Sampling: Aliquots of the test solutions are collected at predetermined time intervals.

-

Analysis: The concentration of this compound-methyl and its hydrolysis products in the samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

-

Data Analysis: The rate of hydrolysis and the DT50 values are calculated by fitting the concentration data to an appropriate kinetic model (e.g., first-order kinetics).

Photolysis Study (based on OECD Guideline 316)

Objective: To determine the rate of direct phototransformation of this compound-methyl in water.

Methodology:

-

Test Solution Preparation: A sterile aqueous solution of this compound-methyl is prepared in a quartz or borosilicate glass vessel.

-

Irradiation: The test solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). Control samples are kept in the dark to assess hydrolysis or other non-photolytic degradation.

-

Incubation Conditions: The temperature of the test and control samples is maintained at a constant value.

-

Sampling: Samples are taken from the irradiated and dark control vessels at various time points.

-

Analysis: The concentration of this compound-methyl and its photoproducts is quantified using a suitable analytical method (e.g., HPLC-UV/MS).

-

Data Analysis: The rate of photolysis and the photolytic DT50 are calculated from the disappearance of the parent compound in the irradiated samples, corrected for any degradation in the dark controls.

Soil Microbial Degradation Study (based on OECD Guideline 307)

Objective: To determine the rate and route of aerobic and/or anaerobic microbial degradation of this compound-methyl in soil.

Methodology:

-

Soil Selection and Characterization: Representative agricultural soils are collected and characterized for properties such as texture, pH, organic carbon content, and microbial biomass.

-

Test Substance Application: Radiolabeled (e.g., ¹⁴C) this compound-methyl is applied to the soil samples at a concentration relevant to its agricultural use.

-

Incubation: The treated soil samples are incubated in the dark under controlled temperature and moisture conditions. For aerobic studies, the soil is maintained under aerobic conditions, while for anaerobic studies, an anaerobic environment is established.

-

Volatile Trapping: Volatile degradation products, such as ¹⁴CO₂, are trapped using appropriate solutions (e.g., potassium hydroxide).

-

Sampling: Soil samples are collected at various time intervals throughout the incubation period.

-

Extraction and Analysis: The soil samples are extracted with suitable solvents to recover this compound-methyl and its degradation products. The extracts are analyzed by techniques such as HPLC with radioactivity detection and/or LC-MS/MS to identify and quantify the parent compound and its metabolites.

-

Data Analysis: The rates of degradation (DT50 and DT90) are calculated. A mass balance is performed to account for the applied radioactivity in the form of the parent compound, metabolites, non-extractable residues, and volatile products.

Visualizations

Degradation Pathways

Caption: Primary degradation pathways of this compound-methyl.

Experimental Workflows

Caption: Workflow for a hydrolysis study of this compound-methyl.

Caption: Workflow for a photolysis study of this compound-methyl.

Caption: Workflow for a soil microbial degradation study. Caption: Workflow for a soil microbial degradation study.

References

- 1. This compound methyl | C12H13N5O6S2 | CID 73674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound methyl | 79277-27-3 [chemicalbook.com]

- 3. Biodegradation of this compound-methyl by Ochrobactrum sp. in liquid medium and soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Persistence of the sulfonylurea herbicides this compound-methyl, ethametsulfuron-methyl, and metsulfuron-methyl in farm dugouts (ponds) - PubMed [pubmed.ncbi.nlm.nih.gov]

Thifensulfuron: An In-Depth Technical Guide to Absorption, Translocation, and Metabolism in Target Weed Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thifensulfuron-methyl is a selective, post-emergence sulfonylurea herbicide widely utilized for the control of broadleaf weeds. Its efficacy is intrinsically linked to its absorption into the target weed, translocation to the site of action, and the plant's metabolic processes. This technical guide provides a comprehensive overview of these critical physiological and biochemical interactions. This compound is absorbed through both the foliage and roots of plants and subsequently translocates via the xylem and phloem to meristematic tissues. The primary mode of action is the inhibition of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids. Weed species susceptibility and resistance are largely determined by the rates of absorption, translocation, and metabolic detoxification. Enhanced metabolism, often mediated by cytochrome P450 monooxygenases, is a significant mechanism of resistance in certain weed biotypes. This document details the experimental protocols for studying these processes, presents quantitative data on absorption and translocation, and illustrates the key pathways involved.

Introduction

This compound-methyl, a member of the sulfonylurea class of herbicides, is a potent inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants. Inhibition of ALS leads to a cessation of cell division and plant growth, ultimately resulting in the death of susceptible weed species. The effectiveness of this compound is dependent on its successful absorption by the target weed, efficient translocation to the growing points (meristems), and the rate at which it is metabolized within the plant. Understanding these processes is paramount for optimizing herbicide efficacy, managing herbicide resistance, and developing new weed control strategies.

Absorption

This compound can be absorbed by both the foliage and the roots of weeds. Foliar absorption is the primary route of entry for post-emergence applications. The efficiency of foliar uptake is influenced by various factors, including the weed species, leaf morphology, environmental conditions, and the presence of adjuvants in the spray solution.

Factors Influencing Foliar Absorption

-

Weed Species: The composition and thickness of the leaf cuticle vary among weed species, significantly impacting herbicide penetration.

-

Environmental Conditions: Higher humidity can enhance absorption by keeping the spray droplet moist on the leaf surface for a longer period, facilitating diffusion.

-

Adjuvants: Surfactants and other adjuvants are critical for improving the efficacy of this compound. They can enhance absorption by reducing the surface tension of the spray droplet, increasing its contact area with the leaf, and aiding in the penetration of the cuticle. For instance, the addition of a nonionic surfactant (NIS) and 28% urea ammonium nitrate (UAN) can significantly increase the absorption of this compound in velvetleaf.

Quantitative Data on Foliar Absorption

The following table summarizes the quantitative data on the foliar absorption of this compound in velvetleaf (Abutilon theophrasti).

| Weed Species | Treatment | Time After Treatment (hours) | Absorption (% of Applied) | Reference |

| Velvetleaf | 14C-thifensulfuron | Not Specified | 2.5-fold increase with NIS and UAN |

Translocation